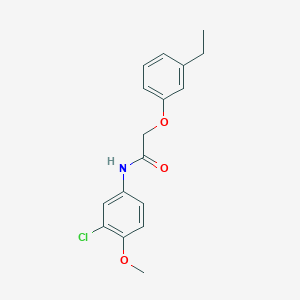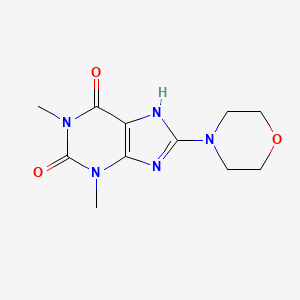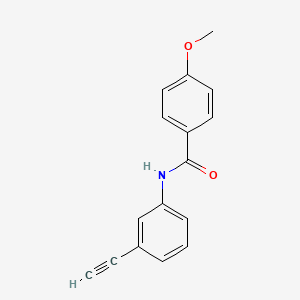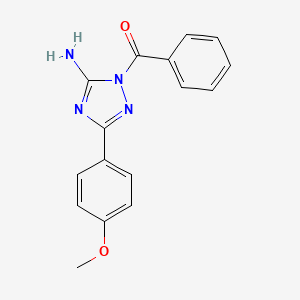
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide, also known as MeOPP, is a chemical compound that has been extensively studied for its potential therapeutic applications. MeOPP belongs to the class of piperazine derivatives, which have been shown to possess a wide range of biological activities, including antipsychotic, antidepressant, and anxiolytic effects. In
Mechanism of Action
The exact mechanism of action of N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide is not fully understood, but it is believed to act on the dopaminergic and serotonergic systems in the brain. N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been shown to increase the levels of dopamine and serotonin in certain brain regions, which may contribute to its therapeutic effects. In addition, N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been shown to modulate the activity of certain ion channels and receptors in the brain, which may also contribute to its effects.
Biochemical and Physiological Effects
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has also been shown to modulate the activity of certain ion channels and receptors in the brain, which may contribute to its therapeutic effects. In addition, N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has several advantages for lab experiments. It is relatively easy to synthesize and has been optimized to yield high purity and yield. N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has also been extensively studied in animal models, making it a well-established research tool. However, N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has some limitations for lab experiments. It has limited water solubility, which may make it difficult to administer in certain experiments. In addition, N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has not been extensively studied in human subjects, so its safety and efficacy in humans are not yet fully understood.
Future Directions
There are several future directions for research on N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide. One direction is to further explore its potential therapeutic applications in various psychiatric and neurological disorders. Another direction is to investigate its safety and efficacy in human subjects. In addition, further studies are needed to fully understand the mechanism of action of N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide and to identify potential targets for drug development. Finally, there is a need for the development of more efficient synthesis methods and formulations to improve the bioavailability and pharmacokinetic properties of N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide.
Synthesis Methods
The synthesis of N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide involves the reaction of 4-methoxybenzaldehyde and 4-methylphenylpiperazine in the presence of thioamide. The reaction proceeds through the formation of an imine intermediate, which is then reduced to the desired product using sodium borohydride. The synthesis of N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been optimized to yield high purity and yield, making it suitable for further research applications.
Scientific Research Applications
N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of psychiatric disorders such as schizophrenia and depression. N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been shown to possess antipsychotic, antidepressant, and anxiolytic effects in various animal models. In addition, N-(4-methoxyphenyl)-4-(4-methylphenyl)-1-piperazinecarbothioamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of neurodegenerative disorders such as Alzheimer's disease.
properties
IUPAC Name |
N-(4-methoxyphenyl)-4-(4-methylphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3OS/c1-15-3-7-17(8-4-15)21-11-13-22(14-12-21)19(24)20-16-5-9-18(23-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVCMQNUXJZZUCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CCN(CC2)C(=S)NC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-methoxyphenyl)-4-(4-methylphenyl)piperazine-1-carbothioamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2-fluoro-4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2-methoxy-2-(2-thienyl)ethanamine](/img/structure/B5690815.png)
![1-[(6-chloro-3-pyridinyl)methyl]-4-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5690821.png)
![(3aR*,6aR*)-2-cyclopentyl-5-(2,4-difluorobenzyl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5690828.png)

![(4aR*,7aS*)-1-ethyl-4-[(4-methyl-2-pyridin-3-ylpyrimidin-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5690838.png)

![N-[(3R*,4S*)-4-cyclopropyl-1-(methylsulfonyl)-3-pyrrolidinyl]-3-(2-oxo-1(2H)-pyridinyl)propanamide](/img/structure/B5690845.png)
![N-[2-(2-furyl)-1-(1-piperidinylcarbonyl)vinyl]-2-furamide](/img/structure/B5690849.png)
![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)


![2-ethyl-N,N-dimethyl-3-oxo-4-phenyl-2,9-diazaspiro[5.5]undecane-9-sulfonamide](/img/structure/B5690871.png)
![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)